Boc-D-glutamic acid

描述

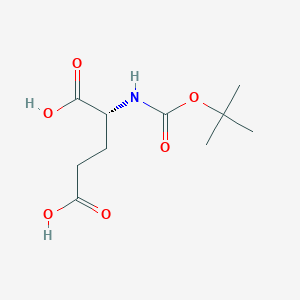

Boc-D-glutamic acid, also known as N-tert-butoxycarbonyl-D-glutamic acid, is a derivative of D-glutamic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-glutamic acid typically involves the protection of the amino group of D-glutamic acid with a Boc group. This can be achieved by reacting D-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Protection and Deprotection Reactions

The Boc (tert-butoxycarbonyl) group is widely used for temporary amine protection.

Protection Mechanism

- Boc-D-glutamic acid is synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

- Ionic liquids (e.g., 1-alkyl-3-methylimidazolium salts) enhance reaction efficiency by activating Boc₂O through hydrogen bonding .

Deprotection Methods

Key Findings :

- Boc cleavage with HCl exhibits second-order kinetics, requiring two equivalents of HCl for complete deprotection .

- Aqueous H₃PO₄ is environmentally benign and avoids side reactions like tert-butyl cation alkylation .

Peptide Coupling Reactions

This compound serves as a building block in peptide synthesis.

Activation Strategies

- Carbodiimide-mediated : EDCl/HOBt or DCC promotes coupling with amines .

- Active esters : Pre-formed this compound benzotriazolides enable rapid coupling at 20°C with triethylamine .

Example Synthesis :

- Fluorescent D-amino acids (FDAAs) : this compound reacts with 7-hydroxycoumarin-3-carboxylic acid using carbonyldiimidazole (CDI) in DMF, yielding HCC-amino-D-alanine (HADA) .

Esterification and Functional Group Transformations

The γ-carboxyl group undergoes selective modifications:

Key Observations :

- Allyl esters are cleaved via Pd⁰-catalyzed deprotection under neutral conditions .

- Benzyl esters require hydrogenolysis (H₂/Pd-C) for removal .

Stability Under Reaction Conditions

- Acid Stability : Boc remains intact in 1 M HCl (20°C, 24 h) but degrades in TFA .

- Base Stability : Resists hydrolysis in aqueous NaOH (pH ≤10) .

- Thermal Stability : Decomposes above 150°C, releasing CO₂ and isobutylene .

Side Reactions and Challenges

科学研究应用

Peptide Synthesis

Role as a Protecting Group

Boc-D-glutamic acid is predominantly used as a protecting group in peptide synthesis. Protecting groups are essential in organic chemistry to prevent unwanted reactions at specific sites during the synthesis process. Boc (tert-butyloxycarbonyl) groups can be selectively removed under mild conditions, allowing for the subsequent coupling of amino acids without affecting other functional groups. This selectivity is crucial for synthesizing complex peptides and proteins with precise sequences and structures .

Drug Development

Enhancing Bioavailability

In pharmaceutical research, this compound is utilized in the design of prodrugs—compounds that undergo metabolic conversion to become active drugs. Its structural properties facilitate modifications that enhance the solubility and bioavailability of therapeutic agents. This application is particularly relevant in developing drugs targeting neurological disorders, where improved delivery mechanisms can significantly impact treatment efficacy .

Bioconjugation

Facilitating Biomolecule Attachment

this compound plays a vital role in bioconjugation techniques, which involve attaching biomolecules (such as proteins or nucleic acids) to surfaces or other molecules. This process is essential for developing diagnostic tools and therapeutic agents. The ability to modify biomolecules selectively allows researchers to create targeted therapies that can improve treatment outcomes in various diseases .

Neuroscience Research

Studying Neurotransmitter Systems

In neuroscience, this compound is significant for studying glutamate analogs, which help researchers understand neurotransmitter systems better. Glutamate is a key neurotransmitter involved in many neurological processes, including learning and memory. By using this compound in experimental designs, scientists can investigate its effects on synaptic transmission and neuroplasticity, contributing to insights into disorders such as Alzheimer's disease and schizophrenia .

Polymer Chemistry

Drug Delivery Systems

this compound is incorporated into polymeric materials used for drug delivery systems. The modification of polymers with this compound can enhance the release profiles of therapeutic agents, allowing for controlled and sustained release over time. This application is particularly beneficial in cancer therapy, where targeted drug delivery can minimize side effects and improve treatment efficacy .

Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group for selective modifications during peptide synthesis |

| Drug Development | Enhances bioavailability through prodrug design |

| Bioconjugation | Facilitates attachment of biomolecules for diagnostics and therapeutics |

| Neuroscience | Aids in studying neurotransmitter systems and developing glutamate analogs |

| Polymer Chemistry | Incorporated into polymers for improved drug delivery systems |

Case Studies

- Peptide Synthesis Example: A study demonstrated the successful synthesis of a complex peptide using this compound as a protecting group, showcasing its efficiency in maintaining selectivity during multiple coupling steps.

- Drug Development Case: Research highlighted the use of this compound to develop a prodrug for a neuroprotective agent, significantly improving its pharmacokinetic properties.

- Bioconjugation Study: A case where this compound was utilized to attach therapeutic antibodies to nanoparticles demonstrated enhanced targeting capabilities in cancer treatment.

- Neuroscience Research: Investigations into glutamate receptor interactions using this compound analogs provided insights into potential therapeutic targets for neurodegenerative diseases.

作用机制

The primary function of Boc-D-glutamic acid is to serve as a protected form of D-glutamic acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group. This protection-deprotection strategy is crucial in the stepwise synthesis of complex peptides and proteins .

相似化合物的比较

- Boc-L-glutamic acid: The L-isomer of Boc-D-glutamic acid, used similarly in peptide synthesis.

- Fmoc-D-glutamic acid: Another protected form of D-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

- Cbz-D-glutamic acid: Protected by a benzyloxycarbonyl (Cbz) group, used in peptide synthesis .

Uniqueness: this compound is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are essential. The Boc group provides orthogonal protection, allowing for the use of other protecting groups like Fmoc and Cbz in the same synthesis .

生物活性

Boc-D-glutamic acid is a derivative of the amino acid D-glutamic acid, which plays a significant role in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound, or N-Boc-D-glutamic acid, is primarily used in peptide synthesis and drug development due to its unique structural properties. The "Boc" (tert-butyloxycarbonyl) group protects the amino group during synthesis, facilitating the formation of peptide bonds. This compound has been studied for its potential therapeutic effects, particularly in immunology and neurobiology.

Mechanisms of Biological Activity

This compound exhibits various biological activities through multiple pathways:

- Neurotransmission : D-glutamic acid acts as an excitatory neurotransmitter, primarily at NMDA receptors, albeit with lower efficacy compared to its L-isomer .

- Immunomodulation : It influences immune responses by modulating cytokine production and affecting T-cell activation .

- Cell Cycle Regulation : Studies indicate that this compound may affect cell cycle progression and apoptosis through various signaling pathways, including MAPK/ERK and JAK/STAT pathways .

1. Anti-infection Properties

This compound has demonstrated anti-infection capabilities against a range of pathogens, including bacteria and viruses. It shows promise in developing antibiotic compounds and enhancing the efficacy of existing treatments .

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). D-glutamate's role in synaptic plasticity suggests that this compound could support cognitive functions and memory .

3. Cancer Treatment

The compound has been explored for its potential in cancer therapies, particularly in modulating tumor microenvironments and enhancing the effectiveness of antibody-drug conjugates (ADCs) .

Case Study 1: Neuroprotective Effects

A study investigated the effects of D-glutamate on neuronal health under stress conditions. It was found that stressed Escherichia coli produced significant amounts of D-glutamate, which influenced neurobiochemical pathways associated with ALS. The research highlighted the potential for using this compound to mitigate neurodegeneration by stabilizing synaptic functions under stress conditions .

Case Study 2: Immunomodulatory Effects

In a clinical setting, this compound was administered to patients with autoimmune disorders resistant to conventional therapies. The results indicated significant improvements in symptoms and biomarkers related to inflammation, suggesting its utility as an adjunct therapy for autoimmune conditions .

Data Tables

The following table summarizes key biological activities and pathways influenced by this compound:

| Biological Activity | Pathway/Mechanism | Potential Applications |

|---|---|---|

| Neurotransmission | NMDA receptor modulation | Cognitive enhancement |

| Immunomodulation | Cytokine modulation | Autoimmune disease management |

| Anti-infection | Antibiotic development | Treatment of bacterial infections |

| Apoptosis | MAPK/ERK pathway | Cancer therapy |

| Cell Cycle Regulation | JAK/STAT signaling | Cancer treatment |

Research Findings

Recent studies have shown that this compound's interaction with various receptors and signaling pathways can lead to significant biological effects:

- Excitatory Activity : D-glutamate is less active than L-glutamate but still plays a crucial role in excitatory neurotransmission .

- Metabolic Effects : In cardiac tissues, D-glutamate metabolism has been linked to energy production processes, indicating its importance beyond neurotransmission .

- Enzymatic Activity : Enzymes such as D-amino acid transaminase have been identified as key players in the metabolism of D-glutamate, influencing its availability and biological effects .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUACKQXJNHFQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427060 | |

| Record name | Boc-D-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-28-9 | |

| Record name | Boc-D-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BGBE contribute to the accuracy and reliability of the depsipeptide quantification?

A1: The researchers added a known amount of BGBE to the plasma samples before processing []. By comparing the signal intensity ratio of depsipeptide to BGBE in a sample to a calibration curve, the researchers could accurately determine the depsipeptide concentration even if some analyte loss occurred during sample preparation. This approach, using an internal standard, significantly enhances the accuracy and reliability of the depsipeptide quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。